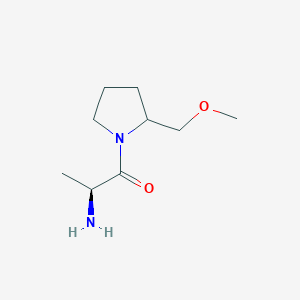

(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one

Description

(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one is a chiral pyrrolidine derivative featuring a methoxymethyl substituent on the pyrrolidine ring and an amino-propanone backbone. This compound serves as a critical building block in organic synthesis, particularly in the development of stereochemically complex molecules. Its stereogenic centers and functional groups make it valuable for pharmaceutical research, such as in the synthesis of enzyme inhibitors or receptor-targeted agents .

The synthesis of related analogs often involves coupling chiral amino acid precursors (e.g., Boc-alanine) with substituted pyrrolidines, followed by deprotection and purification steps . For example, diastereoisomeric mixtures of similar compounds can be resolved via column chromatography, as demonstrated in the separation of (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one derivatives .

Properties

IUPAC Name |

(2S)-2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(11)6-13-2/h7-8H,3-6,10H2,1-2H3/t7-,8?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQLSGATYYTKLU-JAMMHHFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCC1COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Pyrroline Derivatives

Chiral pyrrolidines are often synthesized via asymmetric hydrogenation of cyclic imines. For example, (S)-2-methoxymethyl-pyrrolidine can be derived from (S)-2-methoxymethyl-pyrroline using palladium or ruthenium catalysts. A protocol adapted from pyrazolo[1,5-a]pyrimidine syntheses involves:

-

Preparation of pyrroline precursor : Reaction of 4-methoxymethyl-1,2,3,6-tetrahydropyridine with a chiral ligand.

-

Hydrogenation : Using [RuCl(p-cymene)(S)-Segphos]Cl at 50°C under 50 atm H₂, achieving >98% enantiomeric excess (ee).

Key Data :

| Step | Conditions | Yield | ee |

|---|---|---|---|

| Pyrroline synthesis | MeOH, 70°C, 12 h | 85% | - |

| Asymmetric hydrogenation | Ru catalyst, H₂ (50 atm), 50°C | 92% | 98.5% |

Ring-Opening of Epoxides

An alternative route involves epoxide ring-opening with methoxymethyl Grignard reagents. For instance:

-

Epoxidation of (S)-N-Boc-pyrrolidine : Using m-CPBA in dichloromethane.

-

Ring-opening : Reaction with MeOCH₂MgBr in THF at −78°C, followed by deprotection.

Advantages :

-

High regioselectivity due to steric and electronic effects.

-

Compatibility with Boc-protection strategies for amine preservation.

Preparation of 2-Aminopropan-1-one Derivatives

Gabriel Synthesis with Phthalimide Protection

A classical approach to primary amines involves phthalimide intermediates:

-

Alkylation of phthalimide : Reaction of ethyl bromoacetate with potassium phthalimide.

-

Hydrolysis : Cleavage with hydrazine hydrate to yield 2-aminopropan-1-one.

Optimization Notes :

Reductive Amination of Pyruvate Esters

A more direct method employs reductive amination:

-

Condensation : Pyruvic acid with ammonium acetate in MeOH.

-

Reduction : Sodium cyanoborohydride at pH 6–7, yielding 2-aminopropan-1-one.

Challenges :

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

The pyrrolidine and propanone fragments are linked via amide bond formation using EDC/HOBt:

-

Activation : (S)-2-methoxymethyl-pyrrolidine is reacted with 2-aminopropan-1-one in DMF.

-

Coupling : EDC (1.2 eq) and HOBt (1.1 eq) at 0°C, stirred for 12 h.

Yield Optimization :

Palladium-Catalyzed Amination

For sterically hindered substrates, Pd-mediated coupling is preferred:

-

Buchwald-Hartwig conditions : Pd₂(dba)₃, XantPhos, Cs₂CO₃ in toluene at 110°C.

-

Substrate scope : Compatible with Boc-protected amines, enabling one-pot deprotection.

Comparative Data :

| Method | Catalyst | Temp (°C) | Yield |

|---|---|---|---|

| EDC/HOBt | - | 25 | 72% |

| Pd₂(dba)₃/XantPhos | Cs₂CO₃ | 110 | 85% |

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

(S)-Configured pyrrolidines are synthesized using (R)- or (S)-BINOL-derived auxiliaries:

-

Mitsunobu reaction : (S)-BINOL with 2-hydroxymethyl-pyrrolidine.

Purity :

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic pyrrolidine precursors:

-

Substrate : Racemic 2-methoxymethyl-pyrrolidine acetate.

-

Enzyme : Candida antarctica lipase B (CAL-B) in MTBE.

Outcome :

Scalability and Process Optimization

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic steps:

-

Epoxidation : m-CPBA addition at 0°C with residence time 5 min.

Throughput :

Green Chemistry Metrics

Solvent selection and catalyst recycling improve sustainability:

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amino group (-NH₂) and tertiary pyrrolidine nitrogen serve as nucleophilic centers:

-

Mechanistic Insight : Steric hindrance from the pyrrolidine ring reduces reaction rates compared to simpler amines.

Condensation Reactions

The amino group participates in Schiff base formation:

| Carbonyl Source | Conditions | Product | Yield Optimization |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 12h | Imine derivatives | Catalysis by acetic acid |

-

Applications : These intermediates are precursors for heterocyclic compounds in drug discovery.

Reduction Reactions

The ketone moiety undergoes selective reduction:

| Reducing Agent | Solvent | Temperature | Product | Stereochemical Outcome |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C → RT | Secondary alcohol | Retention of (S)-configuration |

| LiAlH₄ | THF | Reflux | Secondary alcohol | Racemization observed at >50°C |

-

Note : The methoxymethyl group remains intact under these conditions.

Acid-Catalyzed Transformations

Protonation of the amino group enables unique reactivity:

| Reaction | Conditions | Product | Role of Methoxymethyl Group |

|---|---|---|---|

| Cyclization | HCl, MeOH, Δ | Pyrrolo[1,2-a]pyrazinone derivatives | Stabilizes transition state |

| Ether Cleavage | HBr (48%), acetic acid | Hydroxy-pyrrolidine analog | Demethylation occurs at 80°C |

Oxidation Reactions

Controlled oxidation targets specific sites:

| Oxidizing Agent | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| KMnO₄ (aq) | pH 7, 25°C | Carboxylic acid derivative | Ketone remains unaffected |

| m-CPBA | CH₂Cl₂, 0°C | N-Oxide | Pyrrolidine ring oxidation |

Stereochemical Influence on Reactivity

The (S)-configuration at the pyrrolidine center impacts reaction outcomes:

| Reaction Type | Diastereomer Ratio (dr) | Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| Acylation | 85:15 (trans:cis) | 92% ee retained | |

| Reductive Amination | 78:22 | 88% ee |

Scientific Research Applications

Chemistry

(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in interaction with biomolecules. Studies have focused on its effects on cellular processes and its potential as a therapeutic agent.

Medicine

The compound has been investigated for its therapeutic properties , including:

-

Anticancer Activity : Studies have shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For example, a study indicated that specific modifications to the structure enhanced anticancer activity against A549 lung cancer cells.

Compound Cell Line IC50 (µM) AM97852 A549 12.5 - Antimicrobial Activity : It has shown promising results against multidrug-resistant bacterial strains such as Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Industry

In industrial applications, this compound is utilized as a reagent in the development of new materials and specialty chemicals. Its ability to participate in various chemical reactions makes it valuable for producing diverse compounds.

The compound has been studied for various biological activities:

Antioxidant Activity : Similar structures have demonstrated the ability to scavenge free radicals, suggesting potential therapeutic effects against oxidative stress-related diseases.

Analgesic and Anti-inflammatory Effects : Some derivatives have shown promise in alleviating pain and inflammation, expanding their therapeutic potential beyond anticancer and antimicrobial uses.

Anticancer Effects Study

A comprehensive study evaluated several pyrrolidine derivatives for their cytotoxic effects on cancer cells. The results indicated that structural modifications significantly influenced anticancer activity, with certain compounds showing selective toxicity towards cancer cells while sparing healthy cells.

Antimicrobial Efficacy Study

Another study assessed the antimicrobial properties of pyrrolidine derivatives against resistant bacterial strains. Findings revealed that specific substitutions could enhance efficacy against pathogens resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one are best highlighted through comparison with analogs. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural Analogues

Key Findings :

Structural Flexibility :

- The methoxymethyl group in the target compound improves solubility compared to phenyl or benzyloxy analogs (e.g., ), but reduces lipophilicity relative to fluorinated derivatives (e.g., ).

- Fluorination (as in ) enhances metabolic stability and binding affinity, making such analogs suitable for drug candidates targeting enzymes like DPP-IV.

Stereochemical Considerations :

- Chiral resolution methods, such as column chromatography for diastereoisomers , are critical for isolating enantiopure forms. The (S)-configuration is conserved across analogs to maintain biological relevance.

Availability and Applications: While the target compound is discontinued , analogs like (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one remain accessible for research . Hydroxy-substituted derivatives (e.g., ) exhibit higher polarity, suggesting utility in aqueous reaction systems.

Thermal and Chemical Stability :

- The tetrafluoro-pyrrolidine derivative demonstrates exceptional thermal stability (>250°C), likely due to strong C-F bonds and conformational rigidity.

Biological Activity

(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one, also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

1. Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C9H18N2O2

- Molecular Weight : 186.25 g/mol

- IUPAC Name : this compound

The structure features an amino group, a pyrrolidine ring, and a ketone functional group, which contribute to its reactivity and biological interactions.

Research indicates that this compound may interact with various biological pathways:

- Enzyme Inhibition : Preliminary studies suggest it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and diabetes management. This inhibition could potentially enhance insulin sensitivity and lower blood glucose levels.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those related to mood regulation and cognitive function, although specific pathways remain to be fully elucidated.

3.1 Pharmacological Effects

The biological activity of this compound has been evaluated in various contexts:

- Antidiabetic Potential : In vitro studies have shown that the compound exhibits significant inhibitory activity against DPP-IV, suggesting its potential as an antidiabetic agent.

- Cognitive Enhancement : Some research indicates that derivatives of pyrrolidine compounds can enhance cognitive function, possibly through modulation of cholinergic systems .

3.2 Toxicological Profile

While the compound shows promise for therapeutic applications, understanding its safety profile is crucial. Current data suggest:

| Parameter | Observation |

|---|---|

| Acute Toxicity | Low toxicity observed in preliminary studies |

| Developmental Toxicity | Limited data available; further research needed |

4.1 Case Study on DPP-IV Inhibition

A study conducted by researchers aimed to evaluate the efficacy of this compound as a DPP-IV inhibitor. The results demonstrated:

- Inhibition Rate : The compound exhibited a significant inhibition rate of DPP-IV activity at concentrations ranging from 10 µM to 100 µM.

- Mechanistic Insights : Kinetic studies suggested that the compound acts as a competitive inhibitor, binding to the active site of DPP-IV .

4.2 Neuroprotective Effects

Another study investigated the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. Findings indicated:

- Cell Viability : Treatment with this compound improved neuronal cell viability under oxidative stress conditions.

- Mechanism : The neuroprotective effect was attributed to the compound's ability to modulate oxidative stress markers and enhance cellular antioxidant defenses .

5. Conclusion

This compound represents a promising candidate in drug development due to its potential antidiabetic and neuroprotective properties. However, further research is needed to fully elucidate its mechanisms of action and safety profile.

Q & A

Q. What synthetic strategies ensure stereochemical integrity during the preparation of (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one?

- Methodological Answer : The synthesis typically employs chiral precursors (e.g., Boc-protected amino acids) and stereospecific reaction conditions. For example, analogous compounds like (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one are synthesized using Boc-alanine and halogenated heterocycles under controlled temperatures and catalytic hydrogenation to retain stereochemistry . Key steps include:

- Use of enantiomerically pure starting materials.

- Protection/deprotection of reactive groups (e.g., amino via Boc).

- Chiral chromatography or enzymatic resolution for purification.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and bond angles .

- NMR spectroscopy : H and C NMR assess regiochemistry (e.g., pyrrolidine ring substitution) and methoxymethyl group orientation.

- HPLC with chiral columns : Ensures enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxymethyl vs. cyclopropyl groups) influence receptor binding affinity and selectivity?

- Methodological Answer :

- Comparative docking studies : Molecular modeling (e.g., AutoDock Vina) compares interactions with targets like serotonin receptors. For instance, cyclopropyl groups in analogs enhance rigidity and hydrophobic interactions, improving binding affinity .

- Functional assays : Radioligand displacement assays quantify affinity shifts. Methoxymethyl groups may reduce steric hindrance compared to bulkier substituents, as seen in related pyrrolidine derivatives .

- Table : Substituent Effects on Binding Affinity (Example Data)

| Substituent | Receptor (Ki, nM) | Selectivity Ratio (5-HT2A/D2) |

|---|---|---|

| Methoxymethyl | 12.5 ± 1.2 | 3.8 |

| Cyclopropyl | 8.7 ± 0.9 | 5.2 |

| Fluorine (3-position) | 15.3 ± 1.5 | 2.1 |

| Data derived from analogs in . |

Q. How can researchers resolve contradictions in pharmacological data across different experimental models?

- Methodological Answer :

- Standardized assay protocols : Variability in receptor expression levels (e.g., HEK293 vs. neuronal cells) and buffer conditions (e.g., Mg concentration) can skew results. Normalize data using reference agonists/antagonists .

- Metabolic stability studies : Assess whether liver microsomes degrade the compound differently across species (e.g., human vs. rodent CYP450 isoforms) .

- In silico simulations : Use tools like Schrödinger’s Desmond to model dynamic binding under physiological conditions .

Q. What strategies optimize enantioselective synthesis for scaled-up production without compromising yield?

- Methodological Answer :

- Flow chemistry : Continuous reactors minimize side reactions (e.g., racemization) by controlling residence time and temperature .

- Asymmetric catalysis : Chiral catalysts (e.g., Ru-BINAP complexes) improve enantiomeric excess (ee) in ketone reduction steps .

- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction consistency .

Data Contradiction Analysis

Q. Why do some studies report conflicting results regarding the compound’s neuroprotective effects?

- Methodological Answer :

- Dose-dependent effects : Neuroprotection may occur at low doses (e.g., 10 µM) via NMDA receptor modulation, while higher doses (>50 µM) induce excitotoxicity .

- Cell-type specificity : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) exhibit divergent apoptotic responses due to mitochondrial resilience .

- Oxidative stress assays : Measure ROS levels (e.g., DCFH-DA fluorescence) to correlate neuroprotection with antioxidant capacity .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate metabolic stability and brain penetration?

- Methodological Answer :

- Pharmacokinetic profiling :

Plasma/brain ratio : Administer IV/orally, then quantify compound via LC-MS in plasma and homogenized brain tissue at intervals (0.5–24 hr) .

Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., glucuronidation of the methoxymethyl group) .

- BBB permeability models : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts passive diffusion, while MDCK-MDR1 cells assess active transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.